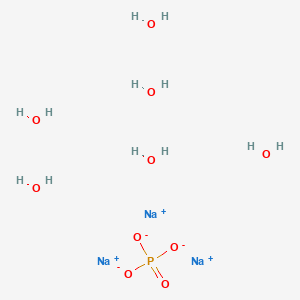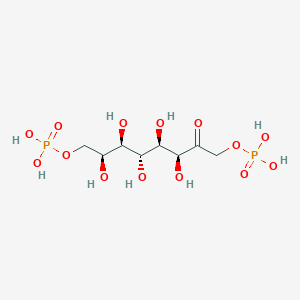
Dicyclohexano-18-crown-6
Übersicht
Beschreibung
Dicyclohexano-18-crown-6 (DCH18C6) is a macrocyclic compound that belongs to the crown ether family. It is characterized by its ability to form stable complexes with various metal ions due to the presence of oxygen atoms in the macrocycle which can act as electron donors. The compound has been studied for its potential applications in fields such as solvent extraction in nuclear fuel reprocessing and as a ligand in coordination chemistry .
Synthesis Analysis
The synthesis of DCH18C6 and its isomers can be achieved through various methods. One approach involves the direct condensation of ditosylates and alkoxides, which has been shown to provide a facile method for the synthesis of trans-syn-trans and trans-anti-trans isomers of DCH18C6 with improved yields compared to previous methods . Additionally, chiral trans-anti-trans isomers of DCH18C6 have been synthesized using a lipase-catalyzed reaction, demonstrating the potential for enzymatic reactions in the synthesis of crown ethers .
Molecular Structure Analysis
The molecular structure of DCH18C6 has been elucidated through crystallographic studies. For instance, the crystal structure of a complex formed between sodium bromide and DCH18C6 revealed that the six oxygen atoms of the ligand form a planar ring around the sodium ion, with the coordination sphere completed by two water molecules . Similarly, the structures of DCH18C6 uranyl perchlorate complexes have been determined, showing direct coordination of the uranyl group to the oxygen atoms of the polyether ring .
Chemical Reactions Analysis
DCH18C6 undergoes various chemical reactions, including the formation of complexes with metal ions. For example, DCH18C6 and its derivatives have been evaluated as extractants for strontium from nitric acid media, with the extraction efficiency being influenced by the concentration of water in the organic phase and the crown concentration . The compound also forms complexes with Pd and Pt isomaleonitriledithiolate, resulting in organic-inorganic hybrid structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of DCH18C6 have been studied through various analytical techniques. Thermogravimetric analysis of DCH18C6 complexes with Pd and Pt provided insights into their thermal stability . Additionally, an ESR study of radiation-chemical transformation of a derivative of DCH18C6 at low temperatures revealed the formation of macrocyclic and acyclic radicals as main radiolysis products . The compound's ability to selectively extract plutonium in nuclear fuel reprocessing has been attributed to its higher stability and selectivity compared to traditional extractants like tributyl phosphate .
Wissenschaftliche Forschungsanwendungen
Nuclear Fuel Reprocessing Dicyclohexano-18-crown-6 ether (DCH18C6) demonstrates significant potential in nuclear fuel reprocessing. It's used as a selective extractant for plutonium, offering better stability and selectivity compared to tributyl phosphate in the Purex process (Lemaire et al., 1991).
Extraction of Strontium DCH18C6 and its derivatives are effective in extracting Sr(II) from nitric acid media. This study reveals the impact of various factors, including water concentration and crown ether concentration, on the efficiency of strontium extraction (Horwitz et al., 1990).
Chiral Synthesis Chiral trans-anti-trans-dicyclohexano-18-crown-6 isomers have been synthesized through a lipase-catalyzed reaction. The study compares the structure of the (S)-enantiomer to other crown ethers (Yamato et al., 2002).
Ion-Selective Sensing A novel ion-selective electrode (ISE) based on DCH18C6 has been developed for detecting lanthanum(III) ions. The electrode, comprising DCH18C6, PVC, and ortho-nitrophenyl octyl ether, exhibits good selectivity and a linear response for La(III) ions (Mittal et al., 2004).
Selective Heavy Metal Extraction DCH18C6 shows promise in selectively removing Pb2+ from aqueous solutions containing various heavy metal cations, illustrating its potential in environmental remediation (Dernini et al., 1996).
Radiation Chemistry and Polymerization Studies on the irradiation of DCH18C6 in aqueous solution have contributed to understanding its behavior in nuclear fuel reprocessing and the formation of polymers with enhanced thermal stability (Yu et al., 2012). Additionally, research into the radiation chemical synthesis of polyethylene oxide hydrogels containing DCH18C6 has been explored (Zakurdaeva et al., 2004).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Dicyclohexano-18-crown-6 were not found in the search results, crown ethers like Dicyclohexano-18-crown-6 have potential applications in various fields such as the design of crown-ether containing ionic liquids, liquid crystals, and as metal oxide precursors in chemical vapor deposition processes .
Eigenschaften
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKDYHZQOSNMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884870 | |
| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Dicyclohexano-18-crown-6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13782 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dicyclohexano-18-crown-6 | |
CAS RN |
16069-36-6 | |
| Record name | Dicyclohexano-18-crown-6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16069-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexyl-18-crown-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016069366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclohexano-18-crown-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, eicosahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)


